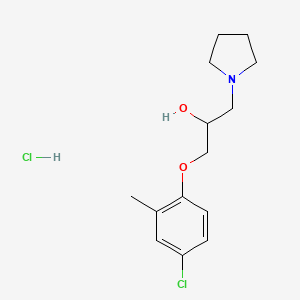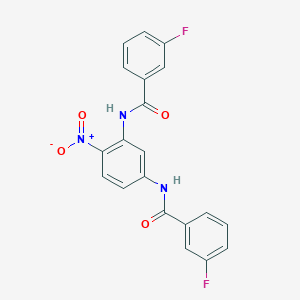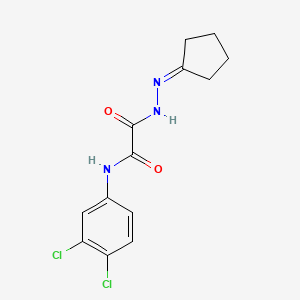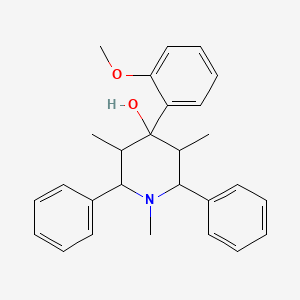
1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, also known as ICI-118,551, is a selective beta-2 adrenergic receptor antagonist. It is widely used in scientific research as a tool to study the role of beta-2 adrenergic receptors in various physiological and pathological conditions.
Wirkmechanismus
1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride selectively blocks the beta-2 adrenergic receptor, which is a G protein-coupled receptor that is activated by the catecholamines adrenaline and noradrenaline. The beta-2 adrenergic receptor is widely distributed in various tissues, including the lungs, heart, skeletal muscle, and adipose tissue. Activation of the beta-2 adrenergic receptor leads to the activation of adenylate cyclase, which in turn increases the intracellular levels of cyclic AMP (cAMP). cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, leading to a wide range of physiological effects, such as bronchodilation, vasodilation, and glycogenolysis. By blocking the beta-2 adrenergic receptor, 1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride inhibits these effects.
Biochemical and Physiological Effects:
1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to have a number of biochemical and physiological effects in various tissues. In the lungs, it inhibits bronchodilation and airway smooth muscle relaxation. In the heart, it reduces the contractility and heart rate. In skeletal muscle, it reduces glycogenolysis and glucose uptake. In adipose tissue, it inhibits lipolysis and fat oxidation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is a well-characterized and widely used tool compound in scientific research. Its high selectivity for the beta-2 adrenergic receptor and low toxicity make it a valuable tool for studying the role of beta-2 adrenergic receptors in various physiological and pathological conditions. However, its limitations include the fact that it is not a physiological antagonist, meaning that it does not compete with endogenous ligands for receptor binding. This can limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research involving 1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. One area of interest is the role of beta-2 adrenergic receptors in metabolic disorders, such as obesity and type 2 diabetes. Another area of interest is the development of new beta-2 adrenergic receptor antagonists with improved selectivity and efficacy. Additionally, the use of 1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride in combination with other drugs or therapies may be explored to enhance its therapeutic potential.
Synthesemethoden
1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride can be synthesized by reacting 4-chloro-2-methylphenol with 1-pyrrolidinepropanol in the presence of a base, followed by quaternization with hydrochloric acid. The final product is obtained as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
1-(4-chloro-2-methylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is mainly used in scientific research to study the role of beta-2 adrenergic receptors in various physiological and pathological conditions. It is also used as a reference compound in the development of new beta-2 adrenergic receptor antagonists.
Eigenschaften
IUPAC Name |
1-(4-chloro-2-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2.ClH/c1-11-8-12(15)4-5-14(11)18-10-13(17)9-16-6-2-3-7-16;/h4-5,8,13,17H,2-3,6-7,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHUVDUAHVJQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(CN2CCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B5161903.png)
![4-methyl-3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5161912.png)

![N-(3,4-dichlorophenyl)-N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5161919.png)
![1-{[1-(3-chloro-4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5161927.png)


![3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5161972.png)
![N-[1-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopentanecarboxamide](/img/structure/B5161973.png)
![(3R*,4R*)-1-[(2-methoxy-5-pyrimidinyl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5161977.png)


![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5162008.png)
